molecular formula C13H15ClN2 B8731901 4-(5-chloro-[1H]-indol-3-yl)-piperidine

4-(5-chloro-[1H]-indol-3-yl)-piperidine

Cat. No.: B8731901
M. Wt: 234.72 g/mol
InChI Key: MVDXZCKFTCOBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-[1H]-indol-3-yl)-piperidine is a heterocyclic compound featuring a piperidine ring directly attached to the 3-position of a 5-chloroindole scaffold. The chlorine substituent at the indole’s 5th position enhances its electronic and steric properties, making it a versatile intermediate in medicinal chemistry. This compound has been synthesized via multi-step reactions involving epoxide ring-opening and acid-catalyzed cyclization, yielding a high-purity product with a melting point of 208°C . Its structural uniqueness lies in the combination of a planar indole system and a flexible piperidine ring, enabling interactions with diverse biological targets, including kinases and neurotransmitter receptors.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

5-chloro-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C13H15ClN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2

InChI Key

MVDXZCKFTCOBAO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-[1H]-indol-3-yl)-piperidine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindole with piperidine under specific conditions. The reaction typically requires a solvent such as dichloromethane (DCM) and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-[1H]-indol-3-yl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 5th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

    Reduction: Formation of 5-chloro-3-(piperidin-4-yl)-1H-indoline.

    Substitution: Formation of 5-substituted indole derivatives.

Scientific Research Applications

4-(5-chloro-[1H]-indol-3-yl)-piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-[1H]-indol-3-yl)-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(5-chloro-[1H]-indol-3-yl)-piperidine with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Effects on Indole-Piperidine Derivatives
Compound Name Substituent(s) Melting Point (°C) Key Biological Activity Reference
This compound Cl at indole C5 208 Antihypertensive intermediate
4-(5-Methoxy-[1H]-indol-3-yl)-piperidine OCH₃ at indole C5 201 Precursor for benzodioxane derivatives
4-([1H]-Indol-3-yl)-piperidine No substituent 138–139 Lower thermal stability
5-Chloro-3-(piperidin-1-ylmethyl)-1-(prop-2-yn-1-yl)-1H-indole Cl at indole C5 + propargyl group 187–189 (oxalate salt) Potential CNS modulation

Key Findings :

  • The chloro substituent increases melting point by ~70°C compared to the unsubstituted indole-piperidine, indicating stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
  • Methoxy groups reduce thermal stability (Δm.p. = -7°C vs. chloro analog), likely due to reduced polarity .
  • The propargyl-substituted analog (compound 24, ) demonstrates altered solubility and bioavailability, as evidenced by its oxalate salt formation .

Key Findings :

  • The spiro-piperidine compound () shows moderate CDK6 inhibition, suggesting that bulky substituents (e.g., fluorophenyl, spiro systems) may hinder optimal binding compared to simpler chloroindole-piperidines .
  • 1-BCP () highlights the importance of the piperidine-carbonyl group in AMPA receptor binding, a feature absent in 4-(5-chloroindolyl)-piperidine but relevant for neuroactive drug design .

Key Findings :

  • Direct piperidine-indole linkages () favor synthetic simplicity and high yields (>80%), whereas hybrid systems () require specialized catalysts (e.g., Pd) and protective groups .
  • Benzodioxane conjugates () introduce chirality and diastereomerism, complicating purification but enabling stereospecific interactions in drug-receptor binding .

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